Ethyl(2-methanesulfonylethyl)amine
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Overview
Description
Ethyl(2-methanesulfonylethyl)amine is an organic compound that belongs to the class of amines It features an ethyl group attached to a 2-methanesulfonylethyl group through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(2-methanesulfonylethyl)amine typically involves the nucleophilic substitution reaction of ethylamine with a suitable sulfonyl halide, such as methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{CH}_2\text{CH}_2\text{NH}\text{CH}_2\text{CH}_3 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically with oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted amines, alcohols, or thiols depending on the nucleophile used.
Scientific Research Applications
Ethyl(2-methanesulfonylethyl)amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Ethyl(2-methanesulfonylethyl)amine involves its interaction with various molecular targets, depending on its application. In chemical reactions, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Ethylamine: A simpler amine with a similar ethyl group but lacking the sulfonyl group.
Methanesulfonylethylamine: Similar structure but without the ethyl group.
N-Ethylmethanesulfonamide: Contains both ethyl and sulfonyl groups but in a different arrangement.
Properties
IUPAC Name |
N-ethyl-2-methylsulfonylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-3-6-4-5-9(2,7)8/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINVIBZCXWVCAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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